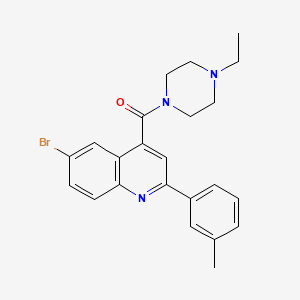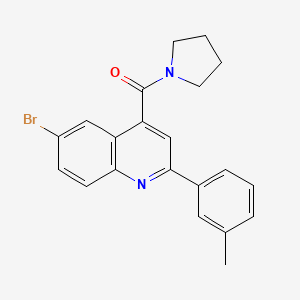
6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE
概要
説明
6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a 3-methylphenyl group at the 2nd position, and a pyrrolidine-1-carbonyl group at the 4th position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Friedel-Crafts Acylation: Attachment of the 3-methylphenyl group at the 2nd position using a Friedel-Crafts acylation reaction with an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amidation: Introduction of the pyrrolidine-1-carbonyl group at the 4th position through an amidation reaction using pyrrolidine and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: Used as a probe to study biological pathways and interactions due to its unique structural features.
Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
作用機序
The mechanism of action of 6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine-1-carbonyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Lacks the bromine and pyrrolidine-1-carbonyl groups, resulting in different biological activities.
6-Bromoquinoline: Lacks the 3-methylphenyl and pyrrolidine-1-carbonyl groups, leading to different reactivity and applications.
4-(Pyrrolidine-1-carbonyl)quinoline: Lacks the bromine and 3-methylphenyl groups, affecting its chemical properties and uses.
Uniqueness
6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for substitution reactions, while the pyrrolidine-1-carbonyl group contributes to its binding affinity in biological systems.
特性
IUPAC Name |
[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c1-14-5-4-6-15(11-14)20-13-18(21(25)24-9-2-3-10-24)17-12-16(22)7-8-19(17)23-20/h4-8,11-13H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGFQCWJMANKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3482828.png)
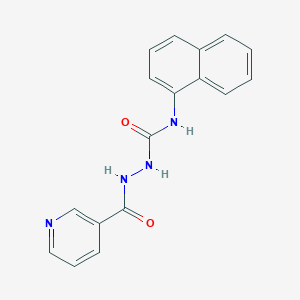
![2-[3-(2-methylpropoxy)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide](/img/structure/B3482847.png)
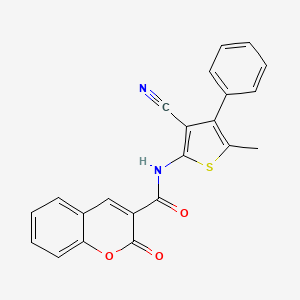

![N-(2-CHLOROPHENYL)-N'-[2-(1-CYCLOHEXENYL)ETHYL]UREA](/img/structure/B3482882.png)
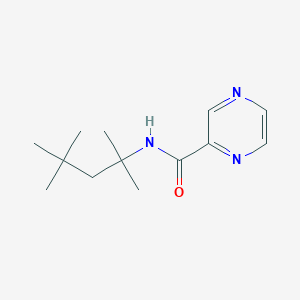
![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B3482895.png)
![isopropyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3482903.png)
![1-AZEPANYL[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B3482906.png)
![N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(2-BROMOPHENYL)THIOUREA](/img/structure/B3482914.png)
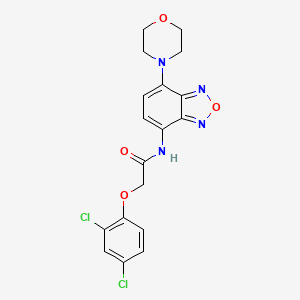
![diethyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B3482920.png)
